KadcoccilactoneE

Description

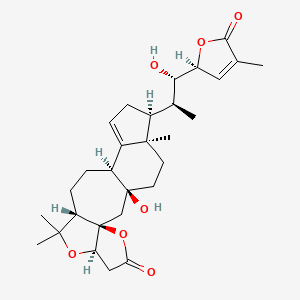

Kadcoccilactone E is a naturally occurring lactone compound isolated from plants of the Kadsura genus, which are known for their bioactive secondary metabolites.

Properties

Molecular Formula |

C29H40O7 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

(1S,3R,7R,10S,13S,17S,18R)-1-hydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-14-en-5-one |

InChI |

InChI=1S/C29H40O7/c1-15-12-20(34-25(15)32)24(31)16(2)17-6-7-18-19-8-9-21-26(3,4)35-22-13-23(30)36-29(21,22)14-28(19,33)11-10-27(17,18)5/h7,12,16-17,19-22,24,31,33H,6,8-11,13-14H2,1-5H3/t16-,17-,19-,20-,21-,22+,24-,27+,28-,29+/m0/s1 |

InChI Key |

NBZDXWQJHKPYOE-YNXOXTBNSA-N |

Isomeric SMILES |

CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2CC=C3[C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O |

Canonical SMILES |

CC1=CC(OC1=O)C(C(C)C2CC=C3C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccilactoneE typically involves the lactonization of diols. One common method is the oxidative lactonization of diols using copper/nitroxyl catalysts under mild reaction conditions with ambient air as the oxidant . Another method involves the use of iron carbonyl compounds bearing cyclopentadienone ligands, which catalyze dehydrogenative diol lactonization reactions using acetone as both the solvent and hydrogen acceptor .

Industrial Production Methods

Industrial production of this compound can be scaled up using these catalytic methods, ensuring high yield and purity. The use of air-stable catalysts and green chemistry principles, such as using ambient air as the oxidant, makes the process environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

KadcoccilactoneE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted lactones depending on the nucleophile used

Scientific Research Applications

KadcoccilactoneE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Its stability and reactivity make it useful in studying enzyme-catalyzed reactions.

Industry: Used in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of KadcoccilactoneE involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes that catalyze lactonization reactions, leading to the formation of various biologically active compounds. The compound’s reactivity allows it to participate in multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, it includes data on chlorinated cycloalkanes, nitrogen-containing heterocycles, and halogenated aromatic compounds (e.g., hexachlorocyclohexanes, chlorinated azetidines, and cyclohexane derivatives). Below is a comparative analysis based on structural and functional similarities to these unrelated compounds:

Table 1: Key Differences Between Kadcoccilactone E and Chlorinated Cycloalkanes

Key Observations

Structural Complexity : Kadcoccilactone E likely possesses a polycyclic lactone framework, distinguishing it from the chlorinated cycloalkanes listed in the evidence, which are simpler halogenated hydrocarbons .

Functional Group Diversity : Unlike hexachlorocyclohexanes (which lack oxygenated groups), lactones like Kadcoccilactone E contain ester linkages critical for bioactivity.

Biological Relevance : Chlorinated compounds in the evidence (e.g., hexachlorodibenzo-p-dioxins ) are often environmental pollutants with toxicity concerns, whereas Kadcoccilactone E may have pharmacological utility.

Limitations of the Evidence

The provided materials focus on halogenated hydrocarbons and nitrogenous heterocycles, which are chemically distinct from lactones like Kadcoccilactone E. No direct comparisons can be drawn due to:

- Absence of Lactones : The evidence lacks data on lactones or oxygen-containing polycyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.